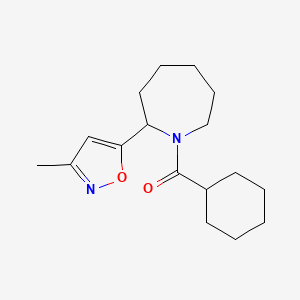![molecular formula C14H22N2O2S B5396567 N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B5396567.png)
N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide, also known as NMS, is a chemical compound that has been studied for its potential applications in scientific research. It is a selective antagonist of the dopamine D1 receptor and has been shown to have effects on the central nervous system. In
Wissenschaftliche Forschungsanwendungen
N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide has been used in a variety of scientific research applications. It has been studied for its effects on the central nervous system, particularly its interactions with the dopamine D1 receptor. N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide has been shown to have potential applications in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders. It has also been used in studies of drug addiction and drug abuse.
Wirkmechanismus
N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide is a selective antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the release of dopamine and other neurotransmitters in the brain. The exact mechanism of action of N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide is still being studied, but it is believed to involve interactions with other receptors and signaling pathways in addition to the dopamine D1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide are complex and still being studied. It has been shown to have effects on the release of dopamine and other neurotransmitters in the brain. It also has effects on other physiological processes, such as blood pressure and heart rate. N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide has been shown to have potential applications in the treatment of neurological disorders and drug addiction, but more research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D1 receptor, which allows for specific targeting of this receptor. It has also been shown to have good bioavailability and can be administered orally or intravenously. However, there are some limitations to the use of N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide in lab experiments. It can have off-target effects on other receptors and signaling pathways, which can complicate data interpretation. It can also be difficult to obtain and may be expensive.
Zukünftige Richtungen
There are several future directions for N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide research. One area of interest is in the development of new treatments for neurological disorders, such as schizophrenia and Parkinson's disease. N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide has shown promise in preclinical studies, but more research is needed to determine its potential as a therapeutic agent. Another area of interest is in the study of drug addiction and drug abuse. N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide has been shown to have potential applications in this area, but more research is needed to fully understand its effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide and its interactions with other receptors and signaling pathways.
Synthesemethoden
The synthesis of N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide involves the reaction of 4-(3-methyl-1-piperidinyl)benzylamine with methanesulfonyl chloride. The resulting product is N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide. This synthesis method has been described in detail in several scientific publications and has been used to produce N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide for research purposes.
Eigenschaften
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12-4-3-9-16(11-12)14-7-5-13(6-8-14)10-15-19(2,17)18/h5-8,12,15H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIUUUURYPONNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5396484.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5396497.png)

![1-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5396520.png)
![N,N-diethyl-4-{[4-hydroxy-2-(4-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5396528.png)
![(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5396538.png)
![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5396544.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5396561.png)
![2-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5396569.png)
![3-(3-chlorophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5396570.png)
![N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5396577.png)
![9-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5396580.png)
![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B5396589.png)